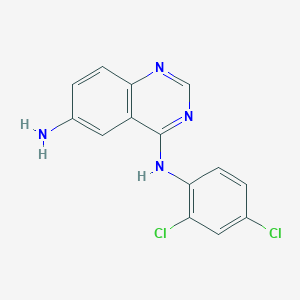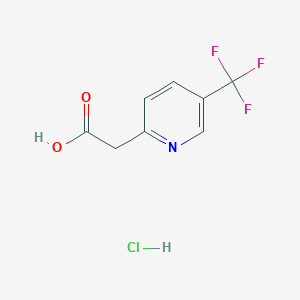
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride is a chemical compound with the molecular formula C8H6F3NO2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride typically involves the introduction of a trifluoromethyl group to the pyridine ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the desired acetic acid derivative. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
2-(5-(Trifluoromethyl)pyridin-2-yl)thioacetic acid: Contains a thioacetic acid moiety instead of an acetic acid group, leading to different reactivity and uses.
Uniqueness
The presence of the trifluoromethyl group in 2-(5-(Trifluoromethyl)pyridin-2-YL)acetic acid hydrochloride imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Properties
CAS No. |
247200-00-6 |
|---|---|
Molecular Formula |
C8H7ClF3NO2 |
Molecular Weight |
241.59 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);1H |
InChI Key |
KUEBVQBGULZMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


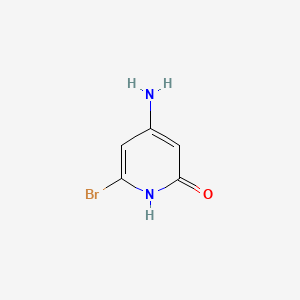
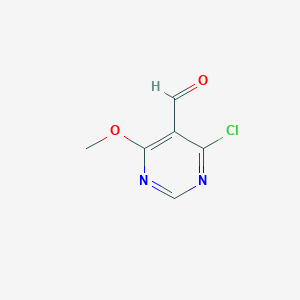

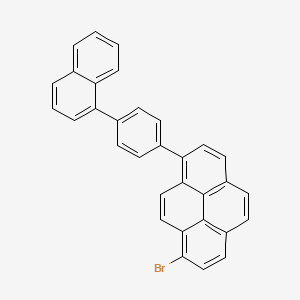



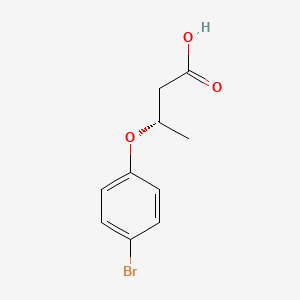
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
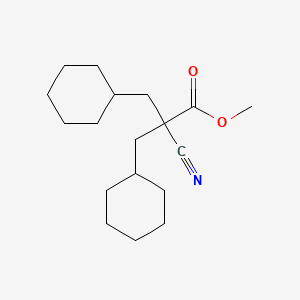
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
